An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazol-2-ylmethylamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzothiazole ring system, is a prevalent scaffold in a multitude of biologically active compounds. The presence of a primary aminomethyl group at the 2-position provides a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1,3-Benzothiazol-2-ylmethylamine, serving as a valuable resource for researchers in the field. The benzothiazole moiety itself is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S | (Calculated) |
| Molecular Weight | 164.23 g/mol | (Calculated) |
| Appearance | Off-white to light yellow powder (for HCl salt) | [1] |
| Melting Point (HCl salt) | 260 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in alcohol, chloroform, diethyl ether (for 2-aminobenzothiazole) | [3] |
| pKa | Estimated to be basic due to the primary amine | |
| LogP | Estimated to be moderately lipophilic |
Note: Some data is for the hydrochloride salt or related compounds and should be considered as an approximation for the free base.
Spectroscopic Analysis
Detailed spectroscopic data for 1,3-Benzothiazol-2-ylmethylamine is not widely published. However, based on the analysis of related benzothiazole derivatives, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. A singlet or a multiplet corresponding to the methylene (-CH₂-) protons adjacent to the amine and the benzothiazole ring would likely appear around 4.0-5.0 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atom at the 2-position of the benzothiazole ring appearing at a characteristic downfield shift. The methylene carbon would resonate in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N stretching vibrations of the benzothiazole ring would also be prominent.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.23 g/mol for the free base). Fragmentation patterns would likely involve the loss of the aminomethyl group.
Synthesis and Reactivity
The synthesis of 1,3-Benzothiazol-2-ylmethylamine can be achieved through various synthetic routes. A common approach involves the reduction of a suitable precursor, such as a nitrile or an oxime.
Illustrative Synthesis Pathway
Caption: A general synthetic route to 1,3-Benzothiazol-2-ylmethylamine via reduction of 2-cyanobenzothiazole.
Experimental Protocol: Reduction of 2-Cyanobenzothiazole
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
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Addition of Reactant: Slowly add a solution of 2-cyanobenzothiazole in the same anhydrous solvent to the stirred suspension of LiAlH₄ at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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Extraction: Filter the resulting solid and wash it with the reaction solvent. Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1,3-Benzothiazol-2-ylmethylamine.
Chemical Reactivity
The chemical reactivity of 1,3-Benzothiazol-2-ylmethylamine is dictated by the nucleophilic primary amine and the benzothiazole ring system.
Caption: Key reactions of the aminomethyl group in 1,3-Benzothiazol-2-ylmethylamine.
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N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups.
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N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.[4][5][6]
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Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. These are important intermediates for the synthesis of more complex molecules.[1][7][8][9][10]
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Sulfonylation: The amine can react with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical agents.
Applications in Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and 1,3-Benzothiazol-2-ylmethylamine serves as a key building block for the synthesis of compounds with a wide array of biological activities.
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Antimicrobial Agents: Benzothiazole derivatives have shown potent activity against various bacterial and fungal strains. The aminomethyl group can be modified to enhance this activity and to modulate the pharmacokinetic properties of the resulting compounds.
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Anticancer Agents: Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
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Anti-inflammatory and Analgesic Agents: The benzothiazole nucleus is also found in compounds with anti-inflammatory and analgesic properties.
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Other Therapeutic Areas: Derivatives of 1,3-Benzothiazol-2-ylmethylamine have been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.
Safety and Handling
The hydrochloride salt of 1,3-Benzothiazol-2-ylmethylamine is irritating to the eyes and skin and may cause respiratory tract irritation.[11] Ingestion may cause irritation to mucous membranes.[11] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid the formation of dust. Store in a cool, dry place away from strong oxidizing agents.[11]
Conclusion
1,3-Benzothiazol-2-ylmethylamine is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a biologically active benzothiazole core and a reactive aminomethyl group makes it an attractive starting material for the synthesis of novel compounds with a wide range of therapeutic potential. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which will be instrumental for researchers and scientists working in drug discovery and development.
References
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